Cephalosporin C zinc salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

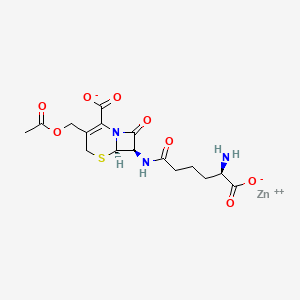

zinc;(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/p-2/t9-,11-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMXJQZBKOMFQK-OOARYINLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O8SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017261 | |

| Record name | Cephalosporin C zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12567-06-5, 59143-60-1 | |

| Record name | Cephalosporin C zinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012567065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin C zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALOSPORIN C ZINC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AX8Y0VD4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Cephalosporin C Zinc Salt as a SAMHD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1) is a crucial enzyme in cellular dNTP metabolism and innate immunity. Its role in retroviral restriction and modulation of chemotherapeutic efficacy has made it a significant target for drug development. This technical guide delves into the inhibitory mechanism of Cephalosporin C zinc salt against SAMHD1, with a primary focus on the role of the zinc ion. Through a comprehensive review of existing literature, this document outlines the current understanding of the inhibitory mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows. The evidence strongly suggests that the inhibitory activity of this compound is predominantly attributable to the zinc cation, which potently curtails the dNTPase function of SAMHD1.

Introduction to SAMHD1

SAMHD1 is a dNTP triphosphohydrolase that plays a critical role in maintaining the homeostasis of intracellular deoxynucleoside triphosphate (dNTP) pools. By hydrolyzing dNTPs into deoxynucleosides and inorganic triphosphate, SAMHD1 limits the availability of these essential precursors for DNA synthesis. This enzymatic activity is central to its function as a retroviral restriction factor, particularly against HIV-1 in non-cycling cells such as macrophages and resting CD4+ T cells, where it depletes the dNTPs necessary for reverse transcription.

The catalytic activity of SAMHD1 is allosterically regulated. The inactive monomeric or dimeric forms of SAMHD1 assemble into a catalytically active tetramer upon the binding of GTP or dGTP to its allosteric sites. This activation process is a key regulatory step controlling the enzyme's function.

This compound as a SAMHD1 Inhibitor

High-throughput screening of compound libraries has identified the zinc salt of the antibiotic Cephalosporin C as a potent inhibitor of SAMHD1. Subsequent investigations have revealed that the inhibitory effect is largely, if not entirely, due to the presence of zinc ions.

Quantitative Inhibition Data

The inhibitory potency of this compound and zinc chloride against SAMHD1 has been quantified in enzymatic assays. The following table summarizes the key inhibitory data.

| Inhibitor | IC50 (µM) | Assay Conditions | Reference |

| This compound | 1.1 ± 0.1 | Enzyme-coupled colorimetric assay | [1][2] |

| Zinc Chloride (ZnCl₂) | >10-fold reduction in rate at 10 µM | ¹H NMR-based dNTP hydrolysis assay | [3] |

| Zinc Chloride (ZnCl₂) | >100-fold reduction in rate at 100 µM | ¹H NMR-based dNTP hydrolysis assay | [3] |

Mechanism of Inhibition by Zinc

The precise molecular mechanism by which zinc inhibits SAMHD1 is an area of ongoing investigation. However, current evidence points towards a direct interaction of zinc ions with the enzyme, leading to a loss of its catalytic function.

While a definitive crystal structure of SAMHD1 in complex with an inhibitory zinc ion is not yet available, the existing literature suggests a few potential mechanisms:

-

Competition at the Catalytic Site: Zinc ions may directly compete with the essential metal cofactors, typically magnesium or manganese, at the catalytic HD domain. The active site of SAMHD1 coordinates a metal ion that is crucial for the hydrolysis of the phosphodiester bond of dNTPs. The binding of zinc in this pocket could disrupt the precise geometry required for catalysis.

-

Allosteric Inhibition: Zinc could bind to an allosteric site distinct from the catalytic pocket, inducing a conformational change that renders the enzyme inactive. This could potentially interfere with substrate binding or the catalytic process itself.

-

Disruption of Tetramerization: The formation of the active tetramer is essential for SAMHD1's dNTPase activity. Zinc ions might interfere with the protein-protein interactions necessary for the stable assembly of the tetramer, thereby keeping the enzyme in its inactive monomeric or dimeric state.

Kinetic studies have suggested that zinc may act as a competitive or mixed-mode inhibitor, but further detailed kinetic and structural analyses are required to fully elucidate the mechanism.

Proposed Inhibitory Pathway

The following diagram illustrates a proposed logical pathway for the inhibition of SAMHD1 by zinc ions, derived from the current understanding of the enzyme's function and the effects of zinc.

Caption: Proposed mechanism of SAMHD1 inhibition by zinc ions.

Experimental Protocols

The identification and characterization of SAMHD1 inhibitors rely on robust enzymatic assays. Below are detailed methodologies for key experiments.

High-Throughput Screening (HTS) for SAMHD1 Inhibitors (Enzyme-Coupled Colorimetric Assay)

This assay was instrumental in identifying this compound as a SAMHD1 inhibitor.[1][2]

Principle: SAMHD1 hydrolyzes dNTPs to produce deoxynucleosides and inorganic triphosphate (PPPi). A coupling enzyme, inorganic pyrophosphatase (PPase), then hydrolyzes PPPi into three molecules of inorganic phosphate (Pi). The resulting Pi is detected colorimetrically using a malachite green reagent.

Materials:

-

Recombinant human SAMHD1

-

Inorganic pyrophosphatase (from E. coli)

-

dGTP (or other dNTP substrate)

-

Malachite Green (MG) solution

-

Ammonium molybdate

-

Tween-20

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.05% Brij-30

-

Quench Solution: EDTA

-

96-well or 384-well microplates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a library of test compounds (including this compound) in DMSO.

-

Reaction Setup: In a microplate, add the reaction buffer.

-

Add the test compounds to the desired final concentration (e.g., 10 µM). Include DMSO-only controls.

-

Add a mixture of SAMHD1 (e.g., 0.5 µM final concentration) and PPase (e.g., 5 µM final concentration) to each well.

-

Pre-incubate the enzyme with the compounds for a short period (e.g., 10 minutes) at room temperature.

-

Initiate Reaction: Add the dGTP substrate (e.g., 0.1 mM final concentration) to all wells to start the reaction.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at room temperature.

-

Stop Reaction: Quench the reaction by adding EDTA.

-

Color Development: Add the malachite green reagent to each well.

-

Incubate for color development (e.g., 90 minutes) at room temperature.

-

Measurement: Read the absorbance at 650 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC50 value for active compounds by performing dose-response experiments.

Caption: Workflow for the HTS enzyme-coupled colorimetric assay.

¹H NMR-Based dNTP Hydrolysis Assay for Zinc Inhibition

This is a direct assay to measure the effect of zinc on SAMHD1's catalytic activity without coupling enzymes.[3]

Principle: The hydrolysis of dNTPs by SAMHD1 can be directly monitored by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of substrate peaks and the appearance of product peaks over time.

Materials:

-

Recombinant human SAMHD1

-

dNTP substrate (e.g., dATP)

-

GTP (as an allosteric activator)

-

Zinc Chloride (ZnCl₂)

-

NMR Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM MgCl₂, 2 mM TCEP, 5% D₂O

-

NMR spectrometer

Procedure:

-

Sample Preparation: In an NMR tube, prepare the reaction mixture containing NMR buffer, dNTP substrate (e.g., 0.5 mM), and GTP (e.g., 100 µM).

-

Add SAMHD1 (e.g., 1 µM) to the mixture.

-

For inhibition studies, add varying concentrations of ZnCl₂ (e.g., 10-100 µM).

-

NMR Data Acquisition: Immediately place the sample in the NMR spectrometer and acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 30 seconds) at a constant temperature (e.g., 22 °C).

-

Data Processing and Analysis: Process the NMR spectra. Integrate the signals corresponding to specific protons of the dNTP substrate and the deoxynucleoside product.

-

Plot the concentration of substrate or product as a function of time to determine the initial reaction rates.

-

Compare the rates in the presence and absence of ZnCl₂ to quantify the extent of inhibition.

Caption: Workflow for the ¹H NMR-based dNTP hydrolysis assay.

Conclusion and Future Directions

The identification of this compound as a potent inhibitor of SAMHD1, with the inhibitory activity primarily mediated by the zinc ion, opens new avenues for the development of novel therapeutics targeting dNTP metabolism. The available data strongly support zinc as a direct inhibitor of SAMHD1's dNTPase function.

However, to fully leverage this finding, further research is warranted in the following areas:

-

Structural Studies: Elucidating the high-resolution crystal structure of SAMHD1 in complex with zinc is crucial to definitively map the binding site and understand the precise conformational changes that lead to inhibition.

-

Detailed Kinetic Analysis: Comprehensive kinetic studies are needed to unambiguously determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and to quantify the binding affinity of zinc to SAMHD1.

-

Cellular Studies: Investigating the effect of this compound and other zinc compounds on SAMHD1 activity and dNTP levels in relevant cell models is essential to validate the in vitro findings and to assess the potential for therapeutic applications.

-

Specificity and Off-Target Effects: A thorough evaluation of the specificity of zinc-mediated inhibition of SAMHD1 and potential off-target effects is necessary for any future drug development efforts.

References

A Comprehensive Technical Guide to the Biochemical and Physical Properties of Cephalosporin C Zinc Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biochemical and physical characteristics of Cephalosporin C zinc salt. It covers key quantitative data, detailed experimental protocols for its isolation and analysis, and visual representations of its mechanism of action and production workflow. This document is intended to serve as a critical resource for professionals engaged in antibiotic research, development, and manufacturing.

Physical and Chemical Properties

This compound is a derivative of Cephalosporin C, an antibiotic belonging to the β-lactam class.[1][2] The zinc salt form is of particular industrial importance due to its low solubility in water, which facilitates its isolation and purification from fermentation broths.[3] It presents as a white solid.[1]

Quantitative Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 59143-60-1 | [1][2][4][5] |

| Molecular Formula | C₁₆H₁₉N₃O₈SZn | [2][5][6] |

| Molecular Weight | ~478.78 g/mol | [2][5][6] |

| Appearance | White Solid | [1] |

| Melting Point | 240-242°C | |

| Density | 1.6±0.1 g/cm³ | [7] |

| Boiling Point | 814.7±65.0 °C at 760 mmHg | [7] |

| Flash Point | 446.5±34.3 °C | [7] |

Solubility and Stability

The solubility and stability of this compound are critical parameters for its handling, storage, and subsequent processing.

Solubility Profile

The zinc salt is characterized by its low solubility in water, a key factor in its precipitation from aqueous solutions like fermentation broths.[3] Detailed solubility information in common laboratory solvents is provided below.

| Solvent | Solubility | Conditions | Reference(s) |

| Water | < 0.1 mg/mL (insoluble) | Standard conditions | [4][8] |

| DMSO | ≥ 4 mg/mL | Adjust pH to 3 with HCl | [9] |

| DMSO | 5 mg/mL (10.44 mM) | Ultrasonic and adjust pH to 3 with 1M HCl | [4][8] |

| DMSO | 6 mg/mL (12.53 mM) | Ultrasonic, warming, and adjust pH to 2-3 with HCl | [5] |

| 0.1 M HCl | 5 mg/mL (10.44 mM) | Sonication is recommended | [6] |

Stability and Storage

This compound is reported to be more stable to heat than its sodium salt counterpart.[3] However, like other β-lactam antibiotics, its stability is highly dependent on pH and temperature. Aqueous solutions of the parent Cephalosporin C are unstable at pH values below 2 and above 9.[3]

| Condition | Recommended Storage | Duration | Reference(s) |

| Powder | 4°C, sealed, away from moisture | - | [8] |

| Powder | 2-8°C, dry, sealed | - | [9] |

| Powder | -20°C | 3 years | [6] |

| In Solvent | -80°C | 6 months | [4][8][5] |

| In Solvent | -20°C | 1 month | [4][8][5] |

Biochemical Properties and Mechanism of Action

While traditionally known as a precursor for semi-synthetic cephalosporin antibiotics, recent research has highlighted a distinct biochemical activity for the zinc salt form.

Inhibition of SAMHD1

This compound is a potent inhibitor of the enzyme SAMHD1 (SAM and HD domain-containing deoxynucleoside triphosphate triphosphohydrolase 1), with an IC₅₀ value of 1.1 µM.[2][4][5][7][6][9] This inhibitory activity is significantly more potent—by approximately 200-fold—than the sodium salt form of Cephalosporin C (IC₅₀ = 213 ± 30 µM).[5] This finding suggests that the zinc ion plays a crucial role in the inhibition mechanism.[6][10] SAMHD1 is an enzyme that regulates the intracellular pool of deoxynucleoside triphosphates (dNTPs), which are essential for DNA synthesis.

Signaling Pathway Diagram

The inhibitory action of this compound on the SAMHD1 pathway can be visualized as follows.

Caption: Inhibition of SAMHD1 by this compound.

Experimental Protocols and Methodologies

This section outlines the methodologies for the isolation, conversion, and analysis of this compound.

Isolation by Precipitation

The low aqueous solubility of this compound is exploited for its recovery from fermentation broths.

-

Objective: To precipitate Cephalosporin C from a fermentation filtrate as its zinc salt.

-

Protocol Outline:

-

Adjust the pH of the Cephalosporin C-containing fermentation filtrate to the optimal range for precipitation, typically between 6.4 and 7.8.[3]

-

Prepare a solution of a zinc salt, such as zinc chloride (ZnCl₂) or zinc sulfate (ZnSO₄).[3]

-

Slowly add the zinc-containing solution to the filtrate while stirring. The Zn²⁺ ions will complex with Cephalosporin C molecules, forming an insoluble precipitate.[3]

-

Optionally, inoculate the mixture with a small amount of crystalline this compound to initiate and complete the precipitation.[11]

-

Allow the mixture to stand, often at a reduced temperature (e.g., 4-6°C), to ensure complete precipitation.[3][11]

-

Collect the precipitate by centrifugation or filtration.[11]

-

Wash the collected solid with a suitable solvent (e.g., acetone) to remove impurities and then dry under a vacuum.[11]

-

Workflow for Production and Conversion

The overall process from fermentation to obtaining a purified salt form often involves multiple steps, as illustrated in the following workflow.

Caption: General workflow for isolating and processing Cephalosporin C.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the identity, purity, and structure of the compound.

-

X-ray Crystallography: This is the definitive method for elucidating the three-dimensional atomic arrangement of the crystalline salt. It provides precise data on bond lengths, bond angles, and the coordination of the zinc ion with the Cephalosporin C molecule, which is fundamental for structure-activity relationship (SAR) studies.[3]

-

Spectroscopic Methods (UV-Vis, FTIR):

-

Principle: UV-Visible spectrophotometry is used for quantitative analysis based on the absorbance of the molecule at a specific wavelength (e.g., ~270 nm for some cephalosporins).[12][13] Fourier-Transform Infrared (FTIR) spectroscopy helps identify functional groups and confirm the formation of metal-antibiotic complexes by observing shifts in characteristic vibrational bands.[14]

-

Protocol Outline (UV-Vis for Quantification):

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., 0.1 M HCl).

-

Determine the wavelength of maximum absorbance (λ_max) by scanning the solution.

-

Prepare a series of calibration standards of varying concentrations.

-

Measure the absorbance of each standard at λ_max.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is used to separate, identify, and quantify components in a mixture. For this compound, reverse-phase HPLC (RP-HPLC) is commonly employed to assess purity.[4]

-

Example Protocol (Cited for dNTPαS Hydrolysis Analysis):

-

Mobile Phase (Buffer): 100 mM K₂HPO₄/KH₂PO₄ pH 6.5, 10 mM tetrabutylammonium bromide, 17% acetonitrile.[10]

-

Column: Zorbax SB-C18 column (4.6 × 250 mm, 3.5 μm).[10]

-

Temperature: 30 °C.[10]

-

Detection: UV detector set to an appropriate wavelength (e.g., 260 nm).[15]

-

Procedure: Inject the filtered sample onto the column and monitor the retention time and peak area to determine purity against a reference standard.

-

-

-

Thermal Analysis (TG/DSC):

-

Principle: Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of the compound. TG measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[16][17][18] These methods can be used to study dehydration and decomposition steps.[16]

-

Procedure Outline: A small, precisely weighed sample is placed in a crucible and heated in a controlled atmosphere (e.g., air or nitrogen) at a constant rate. The instrument records mass loss (TG) or heat flow (DSC) versus temperature.

-

References

- 1. This compound | 59143-60-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 59143-60-1 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. This compound | CAS#:59143-60-1 | Chemsrc [chemsrc.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. abmole.com [abmole.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. EP0001797A1 - Process for the isolation of cephalosporin C, its salts and its derivatives, from culture media and solutions - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]

- 14. kurdishstudies.net [kurdishstudies.net]

- 15. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04893C [pubs.rsc.org]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Precipitation of Cephalosporin C Zinc Salt from Fermentation Broth

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephalosporin C (CPC) is a vital β-lactam antibiotic precursor produced through aerobic fermentation by the fungus Acremonium chrysogenum (also known as Cephalosporium acremonium)[1][2]. It serves as the primary raw material for the synthesis of a wide range of semi-synthetic cephalosporin antibiotics[3][4]. Due to its hydrophilic and zwitterionic properties, and its low concentration in the fermentation broth (typically around 2%), direct extraction is challenging[5][6]. A common and effective method for the initial recovery and purification of Cephalosporin C is its precipitation as an insoluble zinc salt. This protocol details the methodology for precipitating Cephalosporin C zinc salt from fermentation broth, a critical step in its downstream processing.

Overall Experimental Workflow

The entire process, from the raw fermentation broth to the purified this compound, involves several key stages. The workflow begins with the pre-treatment of the broth to remove cells and other impurities, followed by the specific precipitation of the target molecule using a zinc salt, and concludes with the collection and drying of the final product.

Caption: Overall workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Pre-treatment of Fermentation Broth

This initial phase is crucial for removing interfering substances like mycelia, proteins, and other impurities which can hinder the efficiency of the precipitation process.

-

Chilling: Immediately after fermentation, rapidly chill the active broth to a temperature of 3–5°C to minimize degradation of Cephalosporin C[6].

-

Mycelial Removal: Remove the fungal mycelial solids from the chilled broth. This can be achieved by either:

-

Clarification and Impurity Precipitation:

-

Collect the supernatant (clarified broth).

-

Acidify the supernatant to precipitate proteins and remove penicillin N, a common impurity in the broth[3]. The target pH should be between 1.0 and 2.0[5].

-

Separate the precipitated impurities by centrifugation or filtration to obtain a clear filtrate containing Cephalosporin C.

-

Protocol 2: Precipitation of this compound

This protocol describes the chemical precipitation of Cephalosporin C from the pre-treated filtrate using a zinc salt and an organic solvent.

-

Solvent Addition: To the clear, pre-treated filtrate, add an organic solvent such as methanol or acetone. For instance, a clarified methanolic solution can be prepared from the pre-treated broth[8]. The addition of a water-miscible solvent reduces the solubility of the zinc salt.

-

Precipitant Addition: While stirring, slowly add a solution containing zinc ions. A 10% methanolic zinc acetate hydrate solution is commonly used[8]. Divalent zinc ions form an insoluble salt with Cephalosporin C[8].

-

Seeding (Optional but Recommended): To facilitate crystallization and improve yield, inoculate the mixture with a small amount of crystalline this compound. This seeding step helps to initiate the precipitation process[8].

-

Incubation: Allow the precipitation to proceed by incubating the mixture at a low temperature, for example, at 6°C overnight[8]. This extended period at reduced temperature ensures maximum precipitation.

-

Collection of Precipitate: Collect the formed precipitate by centrifugation at a sufficient force (e.g., 4000 x g)[8].

-

Washing: Decant the supernatant and wash the solid precipitate with a cold organic solvent, such as acetone, to remove residual soluble impurities[8].

-

Drying: Dry the final washed precipitate in vacuo to obtain the this compound as a powder[8].

Chemical Interaction

The precipitation process is based on the formation of an insoluble salt between the divalent zinc cation (Zn²⁺) and the two carboxylate groups of the Cephalosporin C molecule.

Caption: Formation of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters gathered from various sources. These values can serve as a baseline for process optimization.

| Parameter | Value / Range | Source / Context | Citation |

| Initial CPC Concentration | ~2% in fermentation broth | A typical concentration before purification. | [5] |

| Precipitation Temperature | 4°C to 6°C | Optimal temperature for incubation to maximize yield. | [5][8] |

| pH for Pre-treatment | 1.0 - 2.0 | Acidification step to remove impurities. | [5] |

| Zinc Acetate Solution | 10% in Methanol | Example of a precipitating agent solution. | [8] |

| Centrifugation Force | 4000 x g | Force used to collect the initial precipitate. | [8] |

| Overall Process Yield | > 90% (Resin Method) | Note: This high yield is for a resin-based method, but indicates a target for optimization. | [4] |

Application Notes for Researchers

-

CPC Stability: Cephalosporin C is unstable at pH values below 2.0 and above 9.0. At low pH, it can convert to an inactive ketone form, while at high pH, it can convert to desacetyl cephalosporin C, which has significantly lower biological activity[5].

-

Solvent Choice: The choice of organic solvent (e.g., methanol, acetone) and its concentration can significantly impact the precipitation efficiency and purity of the final product. Empirical optimization for a specific fermentation broth composition is recommended.

-

Alternative Methods: While zinc salt precipitation is a common initial step, other techniques like ion-exchange resins, solvent extraction, and aqueous two-phase systems (ATPS) are also used for purification[1][9]. Often, a combination of these methods is employed in industrial processes to achieve high purity[3][10].

-

Post-Precipitation Processing: The obtained zinc salt is typically an intermediate. For many applications, it is converted into other salts, such as sodium or potassium salts, through processes like ion exchange[5].

References

- 1. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Extraction of Cephalosporin C - Sunresin [seplite.com]

- 5. US5403929A - Process for preparing alkali salts of cephalosporin C - Google Patents [patents.google.com]

- 6. Downstreamprocessing of Cephalosporins and Aspartic acid | PPTX [slideshare.net]

- 7. CN102808011B - Fermentation method for cephalosporin C - Google Patents [patents.google.com]

- 8. EP0001797A1 - Process for the isolation of cephalosporin C, its salts and its derivatives, from culture media and solutions - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. diaion.com [diaion.com]

Application Notes and Protocols for the Purification of Cephalosporin C Zinc Salt via Ion-Exchange Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Cephalosporin C (CPC) zinc salt using ion-exchange chromatography (IEX). The methodologies described are based on established principles and published findings, offering a comprehensive guide for laboratory and process-scale applications.

Introduction

Cephalosporin C is a β-lactam antibiotic produced by the fungus Acremonium chrysogenum. As a key intermediate in the production of semi-synthetic cephalosporin antibiotics, its efficient purification is crucial. Ion-exchange chromatography is a powerful technique for the separation and purification of charged molecules like Cephalosporin C. This method leverages the reversible electrostatic interaction between the charged CPC molecule and the charged functional groups of an ion-exchange resin.

The zinc salt of Cephalosporin C is often utilized in purification and processing due to its specific solubility and stability characteristics. This document focuses on the application of anion-exchange chromatography for the purification of Cephalosporin C zinc salt from fermentation broths and other crude mixtures.

Principle of Ion-Exchange Chromatography for Cephalosporin C Purification

Cephalosporin C is an amphoteric molecule with a net negative charge at neutral to slightly alkaline pH. This characteristic allows it to bind to positively charged anion-exchange resins. The purification process typically involves the following stages:

-

Equilibration: The ion-exchange column is equilibrated with a buffer at a specific pH and ionic strength to prepare the resin for sample loading.

-

Sample Loading: The crude this compound solution, adjusted to the appropriate pH, is loaded onto the column. The negatively charged CPC molecules bind to the positively charged resin, while neutral and positively charged impurities pass through.

-

Washing: The column is washed with the equilibration buffer to remove any unbound or weakly bound impurities.

-

Elution: The bound Cephalosporin C is recovered by changing the buffer conditions to disrupt the electrostatic interactions. This is typically achieved by increasing the salt concentration (salt gradient elution) or by changing the pH.

-

Regeneration: The column is washed with a high-salt solution to remove any remaining bound molecules and then re-equilibrated for the next purification cycle.

Experimental Protocols

This section details the methodologies for the purification of this compound, including pre-purification steps and the core ion-exchange chromatography process.

Pre-purification of Fermentation Broth

Prior to ion-exchange chromatography, it is often beneficial to perform a preliminary purification of the crude fermentation broth to remove cells, proteins, and other high-molecular-weight impurities.

Protocol: Acetone Precipitation

-

Filtration: Filter the crude Cephalosporin C fermentation broth to remove mycelia and other insoluble materials.[1]

-

Acetone Addition: To the filtered broth, add 2 to 3 volumes of cold acetone while stirring. This will precipitate many unwanted impurities while Cephalosporin C remains in solution.[1]

-

Settling and Filtration: Allow the mixture to settle for approximately 30 minutes, then filter to remove the precipitated impurities.[1]

-

pH Adjustment (Optional): The clarified liquor can be passed through a strong cation-exchange resin in the H+ form (e.g., Dowex 50) to adjust the pH before loading onto the anion-exchange column.[1]

Anion-Exchange Chromatography

This protocol is based on the use of a weak anion-exchange resin, which has shown to be effective for Cephalosporin C purification.

Materials:

-

Ion-Exchange Resin: Amberlite® IRA-67 (or a similar weak anion-exchange resin).

-

Equilibration/Wash Buffer: Sodium acetate buffer (e.g., 50 mM, pH 6.3).

-

Elution Buffer: Sodium acetate buffer with a higher salt concentration (e.g., 0.5 M Sodium Acetate, pH 6.3).[2]

-

Regeneration Solution: High concentration salt solution (e.g., 1 M NaCl).

-

Chromatography Column

-

Peristaltic Pump and Fraction Collector

Protocol:

-

Resin Preparation and Column Packing:

-

Swell the Amberlite® IRA-67 resin in the equilibration buffer according to the manufacturer's instructions.

-

Pack the chromatography column with the resin slurry, ensuring a uniform and stable bed.

-

-

Column Equilibration:

-

Equilibrate the packed column by washing with 5-10 column volumes (CV) of the equilibration buffer (50 mM sodium acetate, pH 6.3) until the pH and conductivity of the outlet stream are stable and match the buffer.

-

-

Sample Preparation and Loading:

-

Dissolve the pre-purified this compound in the equilibration buffer. The stability of Cephalosporin C is compromised at pH values below 2 and above 9.[3] For processing, lower temperatures (e.g., 4°C) can help mitigate degradation.[3]

-

Load the prepared sample onto the equilibrated column at a controlled flow rate (e.g., 1-2 CV/hour).

-

-

Washing:

-

After loading, wash the column with 5-10 CV of the equilibration buffer to remove unbound impurities. Monitor the UV absorbance at an appropriate wavelength (e.g., 260 nm for CPC) until it returns to baseline.

-

-

Elution:

-

Elute the bound Cephalosporin C from the resin using the elution buffer (0.5 M sodium acetate, pH 6.3).[2] A step or linear gradient elution can be employed.

-

Collect fractions and monitor the UV absorbance to identify the peak containing the purified Cephalosporin C.

-

-

Column Regeneration:

-

After elution, regenerate the column by washing with 3-5 CV of the regeneration solution (1 M NaCl) to strip off any remaining tightly bound molecules.

-

Wash the column with 5-10 CV of deionized water.

-

Finally, re-equilibrate the column with the equilibration buffer for subsequent runs.

-

Data Presentation

The following tables summarize key parameters and expected outcomes for the purification of Cephalosporin C and related compounds using ion-exchange chromatography.

Table 1: Recommended Resins and Elution Conditions for Cephalosporin C Purification

| Parameter | Condition 1 | Condition 2 |

| Ion-Exchange Resin | Intermediate-strength anion-exchange resin (e.g., IR-68)[1] | Weak anion-exchange resin (e.g., Amberlite® IRA-67)[2] |

| Form | Acetate or Formate[1] | Acetate |

| Elution Buffer | Dilute formate or acetate buffer[1] | 0.5 M Sodium Acetate Buffer[2] |

| Elution pH | 2.5 to 5.0[1] | 6.3[2] |

Table 2: Reported Purity and Yield for Cephalosporin Purification using Anion-Exchange Chromatography

| Compound | Initial Purity | Final Purity | Yield | Reference |

| Deacetylcephalosporin C | >85% (after initial carbon treatment) | 96% | 90-95% | [2] |

Visualizations

The following diagrams illustrate the logical workflow of the purification process.

Caption: Experimental workflow for this compound purification.

Caption: Logical relationship of key parameters in IEX purification.

References

Application Notes and Protocols for Developing a Stable Formulation of Cephalosporin C Zinc Salt for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalosporin C is a β-lactam antibiotic that serves as a crucial intermediate in the production of various semi-synthetic cephalosporins. For research and development purposes, utilizing the zinc salt of Cephalosporin C offers advantages in terms of stability compared to other salt forms.[1][2] However, its low aqueous solubility presents a significant challenge in creating a stable and usable formulation for in vitro and in vivo studies. These application notes provide a comprehensive guide to developing a stable, research-grade formulation of Cephalosporin C zinc salt. The protocols outlined below cover formulation strategies, stability testing under forced degradation conditions, and analytical methods for quantification.

The primary degradation pathway for cephalosporins involves the hydrolysis of the β-lactam ring, a reaction that is highly influenced by pH and temperature.[3] Aqueous solutions of Cephalosporin C are particularly unstable at pH values below 2 and above 9.[1] The zinc salt form of Cephalosporin C is noted to be more stable to heat than its sodium salt counterpart.[1] This document will guide researchers through a systematic approach to overcome solubility and stability hurdles, enabling reliable and reproducible experimental outcomes.

Materials and Methods

Materials

-

This compound (Supplier, Catalog #)

-

Citric Acid Monohydrate (ACS Grade)

-

Sodium Phosphate Dibasic (ACS Grade)

-

Sodium Phosphate Monobasic (ACS Grade)

-

Mannitol (USP Grade)

-

Sucrose (USP Grade)

-

Sodium Metabisulfite (ACS Grade)

-

Hydrochloric Acid (1N)

-

Sodium Hydroxide (1N)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Phosphate Buffered Saline (PBS), pH 7.4

Equipment

-

Analytical Balance

-

pH Meter

-

Magnetic Stirrer and Stir Bars

-

Vortex Mixer

-

Centrifuge

-

HPLC system with UV detector

-

Stability Chambers (ICH conditions)

-

Syringe filters (0.22 µm)

Experimental Protocols

Protocol 1: Preparation of a Solubilized Stock Solution of this compound

Due to the low aqueous solubility of this compound, a specific procedure is required to achieve a clear, usable stock solution for formulation development. This protocol is adapted from methods used to convert the zinc salt to a more soluble form.[4]

-

Preparation of Solubilization Buffer: Prepare a 0.3 M solution of potassium chloride in water.

-

Dispersion: Weigh the desired amount of this compound and disperse it in the 0.3 M KCl solution at 4°C with continuous stirring.

-

pH Adjustment: Slowly add 1N HCl dropwise to the suspension while monitoring the pH. Adjust the pH to approximately 1.8. The solution should become clear as the zinc salt dissolves.[4]

-

Neutralization and Dilution: For immediate use in experiments or for preparing formulations, the acidic stock solution can be diluted into a larger volume of a neutral buffer (e.g., PBS pH 7.4) to bring the final pH into a stable range (typically pH 6-7).

-

Sterilization: If required for cell-based assays, filter-sterilize the final formulation through a 0.22 µm syringe filter.

Diagrams

Caption: Workflow for Developing a Stable this compound Formulation.

Protocol 2: Screening of Stabilizing Excipients

This protocol outlines the preparation of different formulations to screen for the most effective stabilizing excipients.

-

Prepare Excipient Stock Solutions:

-

Buffers: Prepare 0.1 M citrate buffer (pH 6.0) and 0.1 M phosphate buffer (pH 7.0).

-

Stabilizers: Prepare 10% (w/v) solutions of mannitol and sucrose in water.

-

Antioxidant: Prepare a 0.1% (w/v) solution of sodium metabisulfite in water.

-

-

Formulation Preparation:

-

Using the solubilized this compound stock solution from Protocol 1, prepare a series of formulations as described in Table 1.

-

For each formulation, add the required volumes of excipient stock solutions to a sterile tube.

-

Add the this compound stock solution and adjust the final volume with water.

-

The final concentration of Cephalosporin C should be consistent across all formulations (e.g., 1 mg/mL).

-

Measure and record the initial pH of each formulation.

-

Protocol 3: Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and to demonstrate the stability-indicating nature of the analytical method.

-

Prepare Samples: Use the most promising formulation(s) from Protocol 2. Prepare separate aliquots for each stress condition.

-

Acid Hydrolysis: Add 0.1N HCl to the formulation to adjust the pH to 3. Incubate at 40°C for 24 hours.

-

Base Hydrolysis: Add 0.1N NaOH to the formulation to adjust the pH to 9. Incubate at 40°C for 4 hours.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the formulation. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Store the formulation at 60°C for 48 hours.

-

Photolytic Degradation: Expose the formulation to light (ICH Q1B option 2) for a specified duration.

-

Sample Analysis: At the end of the incubation period, neutralize the acid and base-stressed samples and analyze all samples by HPLC (Protocol 4).

Protocol 4: HPLC Method for Quantification of Cephalosporin C

A validated stability-indicating HPLC method is crucial for accurate quantification of Cephalosporin C and its degradation products.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Buffer A (0.1% formic acid in water) and Buffer B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a standard curve of Cephalosporin C in the mobile phase.

-

Sample Preparation: Dilute the formulation samples with the mobile phase to fall within the range of the standard curve.

-

Analysis: Inject the standards and samples. The peak area of Cephalosporin C is used to calculate its concentration. The appearance of new peaks indicates degradation products.

Caption: Degradation of Cephalosporin C via β-Lactam Ring Hydrolysis.

Results and Discussion

The stability of this compound in various formulations under accelerated conditions (40°C/75% RH) over 4 weeks is summarized below. The data represents the percentage of the initial Cephalosporin C concentration remaining at each time point, as determined by HPLC.

Table 1: Formulation Compositions for Stability Screening

| Formulation ID | Buffer System (0.1M) | Stabilizer (5% w/v) | Antioxidant (0.1% w/v) |

| F1 | None (Water) | None | None |

| F2 | Citrate Buffer (pH 6.0) | None | None |

| F3 | Phosphate Buffer (pH 7.0) | None | None |

| F4 | Citrate Buffer (pH 6.0) | Mannitol | None |

| F5 | Citrate Buffer (pH 6.0) | Sucrose | None |

| F6 | Citrate Buffer (pH 6.0) | Mannitol | Sodium Metabisulfite |

Table 2: Stability Data of this compound Formulations at 40°C

| Formulation ID | Week 0 (%) | Week 1 (%) | Week 2 (%) | Week 4 (%) |

| F1 | 100.0 | 85.2 | 72.1 | 55.8 |

| F2 | 100.0 | 92.5 | 88.3 | 80.4 |

| F3 | 100.0 | 90.1 | 85.6 | 76.2 |

| F4 | 100.0 | 96.8 | 94.2 | 90.5 |

| F5 | 100.0 | 95.5 | 92.8 | 88.1 |

| F6 | 100.0 | 98.5 | 97.1 | 95.3 |

The results indicate that the unformulated this compound in water (F1) degrades significantly over 4 weeks at 40°C. The use of buffers (F2 and F3) improves stability, with the citrate buffer at pH 6.0 showing slightly better performance. The addition of polyol stabilizers like mannitol (F4) and sucrose (F5) further enhances stability. The most stable formulation was F6, which combined a citrate buffer, mannitol, and the antioxidant sodium metabisulfite. This suggests that degradation is likely mediated by both hydrolysis and oxidation.

Conclusion

The development of a stable formulation of this compound is achievable through a systematic screening of stabilizing excipients. A formulation buffered to a slightly acidic pH (around 6.0) and containing a polyol stabilizer and an antioxidant provides the most robust stability for research applications. The protocols provided herein offer a clear pathway for researchers to prepare and validate a stable this compound formulation, ensuring the integrity of the compound in their experimental systems. Further characterization of the lead formulation under long-term ICH stability conditions is recommended for extended storage.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Experiments on the degradation of cephalosporin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US5403929A - Process for preparing alkali salts of cephalosporin C - Google Patents [patents.google.com]

Application Notes and Protocols for Cephalosporin C Zinc Salt in In Vitro Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for utilizing Cephalosporin C zinc salt as an inhibitor in in vitro enzyme assays. The primary focus is on its potent inhibitory activity against SAMHD1, with additional context provided for its potential role in modulating the activity of β-lactamases.

I. Inhibition of SAMHD1 (Sterile Alpha Motif and HD-Domain Containing Protein 1)

A. Introduction

SAMHD1 is a dNTP triphosphohydrolase that plays a crucial role in maintaining cellular dNTP pools and is involved in the innate immune response to viral infections by restricting reverse transcription.[1] this compound has been identified as a potent inhibitor of SAMHD1, with an IC50 of 1.1 µM, making it a valuable tool for studying the biological functions of this enzyme.[2] The zinc salt form is approximately 200-fold more potent than the sodium salt of Cephalosporin C, highlighting the importance of the zinc ion for its inhibitory activity.[3]

B. Quantitative Data

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound | SAMHD1 | 1.1 ± 0.1 | [2] |

| Cephalosporin C sodium salt | SAMHD1 | 213 ± 30 |

C. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of SAMHD1 in dNTP metabolism and a typical workflow for an enzyme-coupled inhibition assay.

D. Experimental Protocol: SAMHD1 Enzyme-Coupled Inhibition Assay

This protocol is adapted from a high-throughput colorimetric assay for SAMHD1 dNTP hydrolase activity.[2] The assay indirectly measures SAMHD1 activity by detecting the inorganic phosphate (Pi) produced from the hydrolysis of the pyrophosphate (PPi) product by a coupling enzyme, inorganic pyrophosphatase (PPase).

1. Materials and Reagents:

-

Recombinant human SAMHD1

-

E. coli inorganic pyrophosphatase (PPase)

-

This compound (CAS 59143-60-1)

-

dGTP (or other dNTP substrate)

-

Tris-HCl

-

KCl

-

MgCl₂

-

Brij-30 (or other suitable detergent)

-

DMSO

-

Malachite Green hydrochloride

-

Ammonium molybdate tetrahydrate

-

Tween-20

-

Sulfuric acid (H₂SO₄)

-

96-well microplates

-

Microplate reader

2. Solution Preparation:

-

Reaction Buffer (2X): 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.1% Brij-30. Store at 4°C.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Further dilutions should be made in the reaction buffer.

-

dGTP Substrate Solution: Prepare a solution of 0.2 mM dGTP in 2X reaction buffer.

-

Enzyme Solution: Prepare a solution containing 2 µM SAMHD1 and 20 µM PPase in 1X reaction buffer.

-

Malachite Green (MG) Reagent:

-

MG Stock: Dissolve 0.40 g of Malachite Green hydrochloride in 360 mL of a solution containing 300 mL ddH₂O and 60 mL concentrated H₂SO₄.

-

Prepare separate aqueous stocks of 7.5% (w/v) ammonium molybdate tetrahydrate and 11% (v/v) Tween-20.

-

Working MG Reagent: For every 100 mL of MG stock, add 25 mL of the 7.5% ammonium molybdate solution and 2 mL of the 11% Tween-20 solution. Mix well. This working solution should be prepared fresh daily.

-

3. Assay Procedure:

-

Prepare serial dilutions of this compound in 1X reaction buffer in a 96-well plate. Include a vehicle control (DMSO at the same final concentration as the inhibitor wells). The final volume in each well should be 10 µL.

-

To all wells, add 20 µL of the dGTP substrate solution.

-

Initiate the reaction by adding 10 µL of the enzyme solution to each well. The final reaction volume will be 40 µL.

-

Mix the plate by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 90 to 240 minutes.

-

Stop the reaction and detect the generated phosphate by adding 100 µL of the working MG reagent to each well.

-

Incubate for 15-30 minutes at room temperature to allow for color development.

-

Measure the absorbance at 650 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

II. Inhibition of β-Lactamases

A. Introduction

Cephalosporins are a class of β-lactam antibiotics that can be hydrolyzed by β-lactamase enzymes, a primary mechanism of bacterial resistance.[2][4] While Cephalosporin C itself is a substrate, the zinc salt may exhibit inhibitory properties, particularly against metallo-β-lactamases (MBLs) which require zinc ions for their catalytic activity.[5][6] The presence of exogenous zinc can influence the activity of these enzymes, making this compound an interesting compound to investigate as a potential MBL modulator or inhibitor.

B. Quantitative Data

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Cephalothin | NDM-1 | 9.1 | [3] |

| Ceftriaxone | NDM-1 | 16 | [3] |

| Cephalexin | NDM-1 | 36 | [3] |

C. Experimental Workflow

The following diagram illustrates a typical workflow for a β-lactamase inhibition assay using a chromogenic substrate.

D. Experimental Protocol: β-Lactamase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against β-lactamases using the chromogenic substrate nitrocefin.[7][8] Hydrolysis of nitrocefin results in a color change from yellow to red, which can be monitored spectrophotometrically.

1. Materials and Reagents:

-

Purified β-lactamase (e.g., NDM-1, VIM-2, or a commercially available broad-spectrum β-lactamase)

-

This compound

-

Nitrocefin

-

Phosphate-Buffered Saline (PBS), pH 7.0

-

DMSO

-

96-well, clear, flat-bottom microplates

-

Spectrophotometric microplate reader capable of kinetic measurements

2. Solution Preparation:

-

Assay Buffer: PBS, pH 7.0.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Prepare serial dilutions in Assay Buffer.

-

Nitrocefin Stock Solution: Prepare a 1-5 mM stock solution in DMSO. Store at -20°C, protected from light.

-

Nitrocefin Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh before use.

-

Enzyme Solution: Dilute the purified β-lactamase in Assay Buffer to a concentration that gives a linear increase in absorbance for at least 10-15 minutes upon addition of the substrate. The optimal concentration should be determined empirically.

3. Assay Procedure:

-

Add 50 µL of Assay Buffer to all wells of the microplate.

-

Add 10 µL of the various dilutions of this compound to the sample wells. Add 10 µL of Assay Buffer with the corresponding DMSO concentration to the control wells.

-

Add 20 µL of the diluted enzyme solution to all wells except for the substrate blank wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the nitrocefin working solution to all wells.

-

Immediately place the plate in the microplate reader and begin measuring the absorbance at 490 nm every 30-60 seconds for 15-30 minutes.

-

Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each concentration of this compound compared to the control wells.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.

III. Deacetoxycephalosporin C Synthase (DAOCS)

A. Introduction

Deacetoxycephalosporin C synthase (DAOCS), also known as expandase, is a key enzyme in the biosynthetic pathway of cephalosporin antibiotics.[9][10] It catalyzes the oxidative ring expansion of penicillin N to deacetoxycephalosporin C (DAOC).[11] As Cephalosporin C is a downstream product of this pathway, it or its zinc salt could potentially act as a feedback inhibitor of DAOCS. An in vitro assay for DAOCS activity would be necessary to investigate this possibility.

B. Biosynthetic Pathway

The diagram below shows the position of DAOCS in the cephalosporin biosynthetic pathway.

C. Notes on a Potential Inhibition Assay

IV. Handling and Storage of this compound

-

Solubility: this compound has limited solubility in water. It is soluble in DMSO (e.g., 4.5 mg/mL with pH adjustment to 6 with HCl) and in 0.1 M HCl (e.g., 5 mg/mL).[12] Sonication may be required to aid dissolution.

-

Storage: Store the solid compound at -20°C.[13] Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[14] Avoid repeated freeze-thaw cycles.

-

Stability: Aqueous solutions of Cephalosporin C are unstable at pH values below 2 and above 9.[15] It is recommended to prepare fresh dilutions in aqueous buffers for each experiment.

References

- 1. SAMHD1: Recurring roles in cell cycle, viral restriction, cancer, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Cephalosporin Prochelator Inhibits New Delhi Metallo-β-Lactamase 1 without Removing Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. The deoxynucleotide triphosphohydrolase SAMHD1 is a major regulator of DNA precursor pools in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. cohesionbio.com [cohesionbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Cephalosporin Prodrug Inhibitors Overcome Metallo‐β‐Lactamase Driven Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A spectrophotometric assay for deacetoxycephalosporin C synthase | Semantic Scholar [semanticscholar.org]

- 11. Deacetoxycephalosporin-C synthase - Wikipedia [en.wikipedia.org]

- 12. This compound | TargetMol [targetmol.com]

- 13. A Cephalosporin-Tripodalamine Conjugate Inhibits Metallo-β-Lactamase with High Efficacy and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Continuous Enzyme-Coupled Assay for Triphosphohydrolase Activity of HIV-1 Restriction Factor SAMHD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The SAMHD1 dNTP Triphosphohydrolase Is Controlled by a Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cephalosporin C Zinc Salt as a Precursor for 7-ACA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminocephalosporanic acid (7-ACA) is a pivotal intermediate in the production of semi-synthetic cephalosporin antibiotics. The primary source for 7-ACA is Cephalosporin C (CPC), a fermentation product of the fungus Acremonium chrysogenum. While CPC itself possesses weak antibacterial activity, its conversion to 7-ACA allows for the chemical modification of the side chain, leading to a wide array of potent and clinically significant cephalosporins. The conversion of CPC to 7-ACA can be achieved through either chemical or enzymatic methods.

Cephalosporin C is often isolated from the fermentation broth as its zinc salt due to the low solubility of this form, which facilitates its precipitation and recovery. The use of Cephalosporin C zinc salt as a starting material for 7-ACA synthesis presents specific considerations regarding its solubility and handling in subsequent conversion processes. These application notes provide an overview of the methodologies for converting this compound to 7-ACA, along with detailed protocols and comparative data.

Physicochemical Properties of this compound

The zinc salt of Cephalosporin C is a white to off-white solid. Its solubility is a critical factor in its use as a precursor for 7-ACA. While its low solubility is advantageous for isolation, it needs to be solubilized for efficient conversion. The solubility of this compound is pH-dependent; lowering the pH of the solution increases its solubility. For instance, to improve solubility for processes like ion exchange, the pH is sometimes lowered to around 1.8. It is also soluble in aqueous acid. Cephalosporin C is unstable at pH values below 2 and above 9. For bioconversion processes, maintaining a pH range between 6.4 and 7.8 is generally considered optimal for the stability of the antibiotic.

Methods for 7-ACA Synthesis from Cephalosporin C

There are two primary routes for the industrial production of 7-ACA from Cephalosporin C: chemical conversion and enzymatic conversion. The enzymatic route is further divided into a two-step process and a more recent one-step process.

Chemical Conversion

The chemical method for producing 7-ACA from Cephalosporin C was the first to be developed. This process typically involves the protection of the amino and carboxyl groups of the D-α-aminoadipoyl side chain, followed by cleavage of the side chain using reagents like phosphorus pentachloride, and subsequent deprotection. This method is often associated with the use of harsh and toxic chemicals, extreme temperatures, and significant waste generation, which has led to a preference for enzymatic methods in recent years.

Enzymatic Conversion

Enzymatic conversion of Cephalosporin C to 7-ACA is considered a more environmentally friendly and economically sustainable alternative to the chemical process, requiring milder reaction conditions in terms of temperature and pH.

Two-Step Enzymatic Conversion:

This is a widely used industrial method that involves two sequential enzymatic reactions.

-

Oxidation: In the first step, D-amino acid oxidase (DAO) catalyzes the oxidative deamination of the D-α-aminoadipoyl side chain of Cephalosporin C to yield α-ketoadipyl-7-aminocephalosporanic acid (keto-7-ACA). Hydrogen peroxide is a byproduct of this reaction.

-

Hydrolysis: The intermediate, keto-7-ACA, is then spontaneously converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA). Subsequently, a second enzyme, GL-7-ACA acylase (GA), hydrolyzes GL-7-ACA to produce 7-ACA and glutaric acid.

One-Step Enzymatic Conversion:

A more recent development is the use of a single enzyme, Cephalosporin C acylase (CCA), to directly convert Cephalosporin C to 7-ACA in a single step. This simplifies the process and can reduce costs. Various bacterial strains have been identified as sources of CCAs.

Quantitative Data Presentation

| Parameter | Chemical Conversion | Two-Step Enzymatic Conversion | One-Step Enzymatic Conversion |

| Starting Material | Cephalosporin C Salt | Cephalosporin C Salt | Cephalosporin C Salt |

| Key Reagents/Enzymes | Phosphorus pentachloride, silylating agents | D-amino acid oxidase (DAO), GL-7-ACA acylase (GA) | Cephalosporin C acylase (CCA) |

| Typical Reaction pH | Acidic/Anhydrous | Step 1: ~7.0-7.5, Step 2: ~7.5-8.5 | ~8.0-10.0 |

| Typical Reaction Temperature | Very low temperatures (e.g., -50°C) | 20-25°C | Room Temperature |

| Reported Molar Yield | ~50% | >80% | High conversion rates reported (>98%) |

| Byproducts | Significant chemical waste | Hydrogen peroxide, glutaric acid | α-aminoadipic acid |

| Environmental Impact | High | Low | Low |

Experimental Protocols

Protocol 1: Two-Step Enzymatic Conversion of this compound to 7-ACA

Objective: To produce 7-ACA from this compound using immobilized D-amino acid oxidase and GL-7-ACA acylase.

Materials:

-

This compound

-

Immobilized D-amino acid oxidase (DAO) from Trigonopsis variabilis

-

Immobilized GL-7-ACA acylase (GA) from recombinant Escherichia coli

-

Phosphate buffer (pH 7.0 and pH 8.0)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Reaction vessel with temperature and pH control

Procedure:

Step 1: Solubilization of this compound

-

Prepare a suspension of this compound in deionized water.

-

Adjust the pH of the suspension to approximately 2.0 with HCl to dissolve the zinc salt.

-

Once dissolved, immediately adjust the pH to 7.0 with NaOH for the first enzymatic reaction.

Step 2: Conversion of Cephalosporin C to GL-7-ACA

-

Transfer the Cephalosporin C solution to a reaction vessel maintained at 20-25°C.

-

Add immobilized D-amino acid oxidase to the solution.

-

Maintain the pH at 7.0-7.5 during the reaction.

-

Monitor the reaction progress by HPLC until the conversion of Cephalosporin C to GL-7-ACA is complete (typically 1-2 hours).

-

Separate the immobilized DAO from the reaction mixture by filtration for reuse.

Step 3: Conversion of GL-7-ACA to 7-ACA

-

Adjust the pH of the GL-7-ACA solution to 8.0 with NaOH.

-

Add immobilized GL-7-ACA acylase to the solution.

-

Maintain the temperature at 20-25°C and the pH at 7.5-8.5.

-

Monitor the formation of 7-ACA by HPLC.

-

After the reaction is complete, separate the immobilized GA by filtration.

Step 4: Isolation and Purification of 7-ACA

-

Cool the reaction mixture.

-

Adjust the pH of the solution to the isoelectric point of 7-ACA (approximately 3.5) with HCl to precipitate the product.

-

Collect the crystalline 7-ACA by filtration.

-

Wash the crystals with cold water and a suitable organic solvent (e.g., ethanol).

-

Dry the purified 7-ACA under vacuum.

Protocol 2: One-Step Enzymatic Conversion of this compound to 7-ACA

Objective: To directly convert this compound to 7-ACA using Cephalosporin C acylase.

Materials:

-

This compound

-

Immobilized Cephalosporin C acylase (CCA)

-

Ammonia solution or other suitable base for pH control

-

Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

-

Reaction vessel with temperature and pH control

Procedure:

Step 1: Substrate Preparation

-

Prepare a solution of Cephalosporin C by dissolving the zinc salt in deionized water with pH adjustment as described in Protocol 1, Step 1.

-

Adjust the final pH of the Cephalosporin C solution to 8.0-10.0 with an ammonia solution.

Step 2: Enzymatic Reaction

-

Transfer the substrate solution to a reaction vessel at room temperature.

-

Add immobilized Cephalosporin C acylase to the solution.

-

Maintain the pH at 8.0-10.0 throughout the reaction by the controlled addition of an ammonia solution.

-

Monitor the conversion of Cephalosporin C to 7-ACA by HPLC.

Step 3: Product Isolation

-

Once the reaction reaches completion, remove the immobilized enzyme by filtration.

-

Isolate the 7-ACA from the reaction mixture by isoelectric point precipitation as described in Protocol 1, Step 4.

Visualization of Workflows

Caption: Workflow for the two-step enzymatic synthesis of 7-ACA.

Caption: Workflow for the one-step enzymatic synthesis of 7-ACA.

Conclusion

The use of this compound as a precursor for 7-ACA synthesis is a practical approach stemming from its utility in the isolation and purification of Cephalosporin C from fermentation broths. While its limited solubility requires a specific solubilization step, the subsequent conversion to 7-ACA can be efficiently carried out using either a two-step or a one-step enzymatic process. The choice between these methods will depend on factors such as enzyme availability, cost, and desired process simplicity. The enzymatic routes offer significant environmental and safety advantages over traditional chemical methods, aligning with the principles of green chemistry in pharmaceutical manufacturing. These protocols and data provide a foundation for researchers and drug development professionals to effectively utilize this compound in the synthesis of the crucial antibiotic intermediate, 7-ACA.

Application Notes and Protocols for Spectrophotometric Determination of Cephalosporin C Zinc Salt Concentration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalosporin C is a β-lactam antibiotic that serves as a crucial precursor in the production of a wide range of semi-synthetic cephalosporin drugs.[1] Accurate quantification of Cephalosporin C, particularly in its zinc salt form, is essential for monitoring fermentation processes, ensuring quality control during manufacturing, and in research and development settings. Spectrophotometry offers a rapid, cost-effective, and widely accessible analytical method for this purpose.[2] This document provides detailed protocols for the determination of Cephalosporin C zinc salt concentration using UV spectrophotometry.

Cephalosporins, as a class of compounds, inherently absorb ultraviolet light due to their chemical structure.[1] This property allows for direct quantitative analysis without the need for complex derivatization procedures, although such methods exist for specific applications.[2][3]

Principle of the Method

The concentration of this compound in a solution can be determined by measuring its absorbance of ultraviolet (UV) light at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law. By preparing a series of standard solutions with known concentrations and measuring their corresponding absorbances, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Based on related cephalosporin compounds, the wavelength of maximum absorbance (λmax) is expected to be in the range of 240-280 nm.[3] For the purpose of this protocol, a λmax of 260 nm will be utilized, which is a common absorption maximum for the cephalosporin nucleus.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound.

| Parameter | Value | Notes |

| Wavelength of Maximum Absorbance (λmax) | ~260 nm | The exact λmax should be determined experimentally by scanning a solution of this compound from 200-400 nm. |

| Linearity Range | 5 - 50 µg/mL | This is a typical range for cephalosporins and should be validated experimentally. |

| Correlation Coefficient (r²) | > 0.995 | A value greater than 0.995 indicates a strong linear relationship between absorbance and concentration. |

| Solvent/Blank | 0.1 M Phosphate Buffer (pH 7.0) | The use of a buffer solution helps to maintain a consistent pH, which can influence the absorbance spectrum. |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Potassium phosphate monobasic (KH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Deionized water

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes (various sizes)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Preparation of Solutions

1. 0.1 M Phosphate Buffer (pH 7.0):

- Prepare a 0.1 M solution of potassium phosphate monobasic.

- Prepare a 0.1 M solution of sodium phosphate dibasic.

- Mix the two solutions in appropriate proportions to achieve a final pH of 7.0. The exact volumes should be determined using a pH meter.

2. Stock Standard Solution of this compound (100 µg/mL):

- Accurately weigh 10 mg of this compound reference standard.

- Dissolve the standard in a small amount of 0.1 M phosphate buffer (pH 7.0) in a 100 mL volumetric flask.

- Bring the flask to volume with the phosphate buffer and mix thoroughly.

3. Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the stock standard solution with 0.1 M phosphate buffer (pH 7.0).

- For example, to prepare 10 mL of 5, 10, 20, 30, 40, and 50 µg/mL standards, pipette 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the stock solution into separate 10 mL volumetric flasks and bring to volume with the buffer.

Spectrophotometric Measurement

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength to 260 nm.

-

Use 0.1 M phosphate buffer (pH 7.0) as the blank to zero the instrument.

-

-

Wavelength of Maximum Absorbance (λmax) Determination (Optional but Recommended):

-

Take one of the working standard solutions (e.g., 20 µg/mL).

-

Scan the absorbance of the solution from 200 nm to 400 nm.

-

The wavelength at which the highest absorbance is recorded is the λmax. Use this wavelength for all subsequent measurements.

-

-

Calibration Curve Construction:

-

Measure the absorbance of each working standard solution at the determined λmax.

-

Record the absorbance values.

-

Plot a graph of absorbance versus concentration (µg/mL).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

-

Sample Analysis:

-

Prepare the unknown sample by dissolving it in the 0.1 M phosphate buffer to an estimated concentration that falls within the linearity range of the calibration curve. Dilution may be necessary.

-

Measure the absorbance of the sample solution at the λmax.

-

Calculate the concentration of this compound in the sample using the equation from the calibration curve: Concentration (µg/mL) = (Absorbance - y-intercept) / slope

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration.

-

Visualizations

Experimental Workflow

Caption: Workflow for the spectrophotometric determination of this compound.

Logical Relationship of Key Concepts

Caption: Relationship between Beer-Lambert Law, calibration, and sample determination.

References

Troubleshooting & Optimization

Technical Support Center: Cephalosporin C Zinc Salt Precipitation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Cephalosporin C (CPC) zinc salt precipitation.

Troubleshooting Guide

This guide addresses common issues encountered during the precipitation of Cephalosporin C zinc salt, offering potential causes and actionable solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Precipitation Yield | Suboptimal pH: The pH of the solution significantly impacts the solubility of the CPC zinc salt. | Adjust the pH of the solution to the optimal range. For acidic aqueous solutions, a pH of 6.0 or lower is often preferred[1]. One study indicates that the recovery yield is sensitive to pH changes, so careful optimization is crucial[2]. |

| Incorrect Temperature: Temperature affects both the solubility of the CPC zinc salt and the stability of the antibiotic. | Control the precipitation temperature. While a broad range of 0 to 90°C has been suggested, a more controlled range of 5 to 50°C is preferable[1]. For completing the precipitation, cooling to around 6°C overnight can be effective[3]. | |